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molecular formula C15H18O2 B8808504 2-(3-Oxo-3-phenylpropyl)cyclohexanone CAS No. 24740-01-0

2-(3-Oxo-3-phenylpropyl)cyclohexanone

Cat. No. B8808504
M. Wt: 230.30 g/mol
InChI Key: DLXLLGBRYIRLPH-UHFFFAOYSA-N
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Patent
US04009169

Procedure details

2-(3'-Phenyl-3'-oxopropyl)cyclohexanone was prepared according to the method of W. Hahn and J. Epsztain (Roczniki Chem. 1963. 37, 403-12): A mixture of β-dimethylaminopropiophenone (27 gm.) and cyclohexanone (37.5 g.) were heated at reflux for 5 hours under nitrogen and the solvent removed in vacuo. The residual oil was distilled giving 2-(3'-phenyl-3'-oxopropyl)cyclohexanone (14 g.) which was cyclised to the title compound according to the method of Hahn and Epsztain by dissolving the diketone (12 g.) in ethanol (65 ml.), treating with hydroxylamine hydrochloride (9 g.) and heating under reflux for 1 hour. The cooled reaction mixture was poured onto water (300 ml.), extracted with ether (2 × 50 ml.) and the extracts discarded. The aqueous solution was made basic with ether (3 × 50 ml.). The combined ether extracts were dried and the solvent removed in vacuo. The residual oil was distilled to give the title compound as a colourless oil (7 g.) b.p. 134°-8° C/15 mm. Found: C, 85.40; H, 7.5; N, 6.9%, C15H15N requires: C, 86.00; H, 7.2; N, 6.7%
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[C:14]1(=[O:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>>[C:7]1([C:5](=[O:6])[CH2:4][CH2:3][CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19][C:14]2=[O:20])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
CN(CCC(=O)C1=CC=CC=C1)C
Name
Quantity
37.5 g
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-(3'-Phenyl-3'-oxopropyl)cyclohexanone was prepared
TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours under nitrogen
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCC1C(CCCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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